3-Chloro-4-(trifluoromethyl)phenylacetonitrile

Description

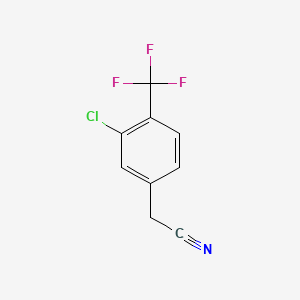

3-Chloro-4-(trifluoromethyl)phenylacetonitrile (CAS: 1000530-58-4) is a fluorinated aromatic nitrile with the molecular formula C₉H₅ClF₃N and a molecular weight of 219.59 g/mol . Its structure features a chloro substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring, attached to an acetonitrile moiety. This configuration imparts strong electron-withdrawing effects, influencing its reactivity and physical properties.

Its high purity (97%) and well-defined structure make it valuable for specialized chemical syntheses .

Properties

IUPAC Name |

2-[3-chloro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHNYZHRYHJFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation of Aminophenylacetonitrile Derivatives

A robust and industrially applicable method involves starting from p-aminophenylacetonitrile as the raw material. The trifluoromethylation is performed using sodium trifluoromethanesulfinate and tert-butyl peroxide under mild conditions (15-60 °C), which introduces the trifluoromethyl group at the meta position relative to the amino group. This step yields 3-trifluoromethyl-4-aminophenylacetonitrile as an intermediate.

Reaction Conditions and Yields:

| Parameter | Typical Range/Value |

|---|---|

| Reactants ratio (p-aminophenylacetonitrile : tert-butyl peroxide : sodium trifluoromethanesulfinate) | 1 : 1.5-2 : 1.2-2 |

| Temperature | 20-30 °C |

| Reaction time | ~4 hours |

| Yield of intermediate | High, as per examples ~> 75% |

Diazotization Reaction

The amino group on the intermediate is converted to a diazonium salt by treatment with sodium nitrite in acidic aqueous medium (sulfuric acid), at low temperature (0 to 5 °C). This step is critical for subsequent substitution reactions.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | -10 to 20 °C (optimal 0-5 °C) |

| Molar ratio (aminophenylacetonitrile : H2SO4 : NaNO2) | 1 : 2.5-3 : 1.2-1.5 |

| Reaction time | ~30 minutes |

Reduction and Substitution to Form Final Product

The diazonium salt is then reduced using hypophosphorous acid (50% solution) at low temperature (0 to 5 °C), followed by extraction with vinyl acetate monomer and vacuum distillation to isolate the product.

Reaction Conditions and Yields:

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 0-5 °C |

| Molar ratio (aminophenylacetonitrile : hypophosphorous acid) | 1 : 1.5-2 |

| Yield of final product | 54.5% to 78.9% (depending on conditions) |

Optimization and Industrial Applicability

Adjusting the molar ratios and reaction temperatures can significantly improve yields, with one optimized embodiment achieving nearly 79% yield. The process is noted for its reasonable reaction conditions, high product purity, and environmental compatibility due to minimal waste generation and solvent recyclability.

| Step | Reactants/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoromethylation | p-aminophenylacetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate | 20-30 | 4 hours | High | Produces 3-trifluoromethyl-4-aminophenylacetonitrile intermediate |

| Diazotization | Intermediate, H2SO4, NaNO2 | 0-5 | 30 minutes | - | Formation of diazonium salt |

| Reduction | Diazonium salt, hypophosphorous acid (50%) | 0-5 | 1 hour | 54.5-78.9 | Final substitution and reduction step |

| Extraction & Purification | Vinyl acetate extraction, vacuum distillation | 92-93 (vacuum) | - | - | Product isolation |

- The trifluoromethylation uses radical initiators (tert-butyl peroxide) and sodium trifluoromethanesulfinate as the trifluoromethyl source.

- Diazonium salt formation is sensitive to temperature and acidity to prevent side reactions.

- Hypophosphorous acid serves as a mild reducing agent to convert the diazonium intermediate to the desired nitrile.

- The process avoids harsh reagents and conditions, favoring industrial scalability and environmental safety.

The preparation of 3-chloro-4-(trifluoromethyl)phenylacetonitrile is efficiently achieved via a three-step process involving trifluoromethylation of p-aminophenylacetonitrile, diazotization, and reduction. This method offers high yields, operational simplicity, and industrial feasibility. Optimization of reaction parameters such as temperature, molar ratios, and reaction times is critical to maximizing yield and purity. The described preparation method is supported by patent literature and represents the current state-of-the-art for this compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMSO or DMF.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include primary amines.

Scientific Research Applications

Synthesis of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile

The synthesis of this compound typically involves several steps, including chlorination and cyanation. A common method includes the following:

- Chlorination of m-Xylene : The process starts with the chlorination of m-xylene under free-radical conditions, often using chlorine gas and ultraviolet light to facilitate the reaction. This step is crucial for forming the trichlorinated intermediates that lead to the final product .

- Fluorination : The chlorinated intermediate is then subjected to fluorination using hydrogen fluoride, which selectively replaces chlorine atoms with fluorine, yielding 3-trifluoromethylbenzyl chloride .

- Cyanation : The final step involves treating the trifluoromethylbenzyl chloride with sodium cyanide in a phase-transfer catalyst environment to produce this compound .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in medicinal chemistry.

- Anticancer Activity : Compounds containing trifluoromethyl groups have been shown to inhibit c-KIT kinase, which is implicated in various cancers. This inhibition can lead to reduced tumor growth and enhanced therapeutic efficacy.

- Antimicrobial Properties : Research indicates that related compounds demonstrate antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

- Anti-inflammatory Effects : Some studies highlight the ability of trifluoromethyl-containing compounds to modulate cytokine production, indicating their potential use in treating inflammatory diseases.

Industrial Applications

The industrial applications of this compound are primarily found in the following areas:

- Agrochemicals : This compound serves as an important intermediate in the synthesis of herbicides and pesticides. Its trifluoromethyl group enhances biological activity and selectivity against target pests while minimizing environmental impact .

- Pharmaceuticals : As a building block for various drug candidates, this compound is used in the development of novel therapeutics targeting cancer and infectious diseases .

Data Table: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | c-KIT kinase inhibition | |

| Antimicrobial | Bacterial growth inhibition | |

| Anti-inflammatory | Cytokine modulation |

Case Study on Anticancer Activity

A study investigating the anticancer properties of trifluoromethyl-containing compounds revealed that derivatives of this compound effectively inhibited c-KIT kinase activity. The most potent derivative exhibited significant tumor growth reduction in vivo models, supporting its potential as an anticancer agent.

Anti-inflammatory Research

Research has shown that compounds similar to this compound can modulate cytokine levels in inflammatory pathways. In vitro studies demonstrated a marked decrease in pro-inflammatory cytokines when treated with these compounds, suggesting their utility in developing anti-inflammatory drugs.

Antimicrobial Testing

A series of antimicrobial tests conducted on related compounds indicated that those with trifluoromethyl groups displayed enhanced activity against Gram-positive and Gram-negative bacteria. These findings point towards the potential for developing new antimicrobial agents based on this chemical structure.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : The position of substituents significantly impacts reactivity. For example, the trifluoromethyl group at the 4-position in the target compound creates a para-directing effect, whereas its absence or relocation (e.g., 3-(trifluoromethyl)phenylacetonitrile) alters regioselectivity in reactions .

- Halogen Type: Chlorine (Cl) and bromine (Br) differ in electronegativity and size.

- Electron-Withdrawing Groups : The combined presence of Cl and CF₃ in the target compound enhances electron deficiency at the benzene ring, making it more reactive toward nucleophiles than analogs like 4-Chloro-3-fluorophenylacetonitrile .

Physical Properties

- Molecular Weight : Heavier analogs (e.g., brominated derivative at 298.48 g/mol) exhibit lower volatility and higher melting points compared to the target compound (219.59 g/mol) .

- Solubility: The trifluoromethyl group improves solubility in non-polar solvents, whereas additional halogens (e.g., Br) may reduce aqueous solubility due to increased hydrophobicity .

Biological Activity

3-Chloro-4-(trifluoromethyl)phenylacetonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a chloro group and a trifluoromethyl group. This compound is characterized by the molecular formula and has been the subject of various studies aimed at understanding its biological activity and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances the compound's hydrophobic character, allowing it to better penetrate cellular membranes and interact with proteins and enzymes. The nitrile group can participate in nucleophilic addition reactions, forming stable complexes that may alter the function of target biomolecules .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth more effectively than their non-fluorinated counterparts. This suggests that this compound may possess significant antimicrobial activity, warranting further investigation into its efficacy against various pathogens .

Antiplasmodial Activity

In the context of antimalarial research, compounds structurally related to this compound have demonstrated promising activity against Plasmodium falciparum. Structure–activity relationship (SAR) studies indicate that modifications in the aromatic substitution pattern can significantly influence antiplasmodial potency. This positions this compound as a potential candidate for further development in malaria treatment .

Neuroprotective Effects

Emerging data suggest that compounds with similar structural motifs may exhibit neuroprotective effects. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The presence of a chloro group has been noted to enhance inhibitory activity against AChE, indicating that this compound could also be explored for neuroprotective applications .

Comparative Analysis

A comparative analysis of this compound with other fluorinated compounds reveals its unique properties:

| Compound Name | Structure Features | Key Biological Activity |

|---|---|---|

| This compound | Chloro, trifluoromethyl | Antimicrobial, antiplasmodial |

| Fluoroquinolones | Fluoro groups | Broad-spectrum antibacterial |

| Trifluoromethyl benzamide derivatives | Trifluoromethyl | Neuroprotective |

Case Studies

- Antimicrobial Activity Study : In vitro tests demonstrated that derivatives of this compound exhibited up to 40% greater inhibition of bacterial strains compared to non-fluorinated analogs, suggesting a strong potential for development as an antimicrobial agent .

- Antimalarial Research : A study involving SAR analysis indicated that specific substitutions on phenyl rings significantly enhanced the antiplasmodial activity against P. falciparum, establishing a basis for further exploration of similar compounds in malaria treatment strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.